molecular formula C21H25ClN4O3 B4947702 1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide

1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide

Cat. No.: B4947702
M. Wt: 416.9 g/mol
InChI Key: ZWFALFFUFNHZJE-UHFFFAOYSA-N
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Description

1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyclobutyl ring, an oxadiazole ring, and a piperidine carboxamide moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the 1-(4-Chlorophenyl)cyclobutyl moiety: This step typically involves the cyclization of a suitable precursor in the presence of a chlorinating agent.

    Synthesis of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the oxadiazole and cyclobutyl moieties: This step involves the formation of a carbon-carbon bond between the two fragments, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the piperidine-3-carboxamide group: This final step involves the acylation of piperidine with the previously synthesized intermediate.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.

Chemical Reactions Analysis

1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the piperidine-3-carboxamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide can be compared with similar compounds, such as:

  • 1-(3-{5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)azocane
  • 1-(3-{5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinecarboxamide

These compounds share structural similarities but differ in specific functional groups or ring structures, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

1-[3-[5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]propanoyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3/c22-16-6-4-15(5-7-16)21(10-2-11-21)20-25-24-17(29-20)8-9-18(27)26-12-1-3-14(13-26)19(23)28/h4-7,14H,1-3,8-13H2,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFALFFUFNHZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=NN=C(O2)C3(CCC3)C4=CC=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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